FLAP Inhibition Potency: 2.3-Fold Higher IC50 vs. MK-886
4-(4-Fluorophenyl)-1-buten-4-ol inhibits 5-lipoxygenase-activating protein (FLAP) with an IC50 of 70 nM in A23187-stimulated human monocytes [1]. This potency is 2.3-fold weaker than the reference FLAP inhibitor MK-886, which demonstrates an IC50 of 30 nM in comparable assays . While less potent, the compound's unique butenol scaffold may offer alternative pharmacodynamic properties, such as reduced off-target PPARα antagonism, a known liability of MK-886 .
| Evidence Dimension | FLAP inhibition (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | MK-886 (IC50 = 30 nM) |
| Quantified Difference | 2.3-fold higher IC50 (less potent) |
| Conditions | Inhibition of FLAP in A23187-stimulated human monocytes; reduction in 5-LO product formation; 15 min preincubation |
Why This Matters
This quantifies the compound's potency relative to a well-established FLAP inhibitor, enabling researchers to select the appropriate tool for their target engagement or potency requirements.
- [1] BindingDB. (2024). Affinity Data for BDBM50462326 (CHEMBL4251024): IC50 = 70 nM for FLAP in A23187-stimulated human monocytes. View Source
